Nesodine

説明

Structure

3D Structure

特性

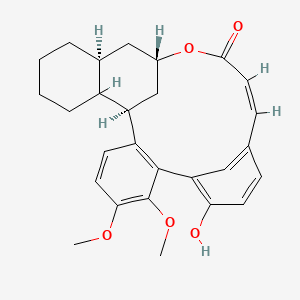

分子式 |

C27H30O5 |

|---|---|

分子量 |

434.5 g/mol |

IUPAC名 |

(1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one |

InChI |

InChI=1S/C27H30O5/c1-30-24-11-9-20-21-15-18(14-17-5-3-4-6-19(17)21)32-25(29)12-8-16-7-10-23(28)22(13-16)26(20)27(24)31-2/h7-13,17-19,21,28H,3-6,14-15H2,1-2H3/b12-8-/t17-,18-,19?,21+/m0/s1 |

InChIキー |

FICKEVYMKDEOLD-CNQZXMBOSA-N |

異性体SMILES |

COC1=C(C2=C(C=C1)[C@@H]3C[C@H](C[C@H]4C3CCCC4)OC(=O)/C=C\C5=CC2=C(C=C5)O)OC |

正規SMILES |

COC1=C(C2=C(C=C1)C3CC(CC4C3CCCC4)OC(=O)C=CC5=CC2=C(C=C5)O)OC |

同義語 |

2'-hydroxy-5'',6''-dimethoxylythran-12-one nesodine |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Nesodine (Povidone-Iodine Nasal Spray)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is the brand name for a nasal spray formulation containing 0.5% povidone-iodine (PVP-I) as its active pharmaceutical ingredient. Developed by Firebrick Pharma, this compound is positioned as a treatment for the common cold.[1] Its primary mechanism of action is rooted in the broad-spectrum antiseptic and virucidal properties of povidone-iodine. This document provides a comprehensive overview of the available scientific understanding of this compound's mechanism of action, supported by clinical trial data and detailed experimental protocols.

Core Mechanism of Action: Broad-Spectrum Antimicrobial Activity

The fundamental mechanism of action of this compound is derived from the antimicrobial properties of its active ingredient, povidone-iodine. Povidone-iodine is a water-soluble complex of iodine and the polymer povidone. In this formulation, povidone serves as a carrier for iodine, which, upon release, exerts potent microbicidal effects.

The virucidal activity of free iodine is attributed to its ability to interact with and denature essential components of microorganisms. This includes:

-

Oxidation of Surface Proteins: Iodine can oxidize the amino acids of viral surface proteins, leading to a loss of their structural integrity and function. This can prevent the virus from attaching to and entering host cells.

-

Disruption of Nucleic Acids: Iodine can also interact with the nucleotides of viral DNA and RNA, disrupting their structure and inhibiting viral replication.

-

Alteration of Membrane Lipids: The oxidative properties of iodine can also affect the lipids in viral envelopes, leading to their disruption.

This broad-spectrum activity makes it effective against a wide range of pathogens, including viruses that cause the common cold and other respiratory infections.

Signaling Pathways and Cellular Interactions

While the direct antimicrobial action of povidone-iodine is well-established, the specific signaling pathways within host cells that may be modulated by this compound treatment are not extensively detailed in the available literature. The primary effect is considered to be the direct inactivation of pathogens in the nasal passages before they can establish a significant infection and trigger complex host immune responses.

The proposed mechanism of action is a direct, non-specific virucidal effect in the nasal cavity, which reduces the viral load and, consequently, the severity of symptoms.

References

Nesodine: A Technical Whitepaper on its Function as a Prostaglandin Synthetase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a quinolizidine alkaloid derived from plants of the Heimia genus, has demonstrated notable anti-inflammatory properties. This technical guide delves into the core of its mechanism of action: the inhibition of prostaglandin synthetase. Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is a critical target for anti-inflammatory drugs. This document provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, preclinical pharmacology, and potential as a therapeutic agent. All quantitative data are summarized for clarity, and where available, detailed experimental methodologies are provided. Visual representations of relevant pathways and workflows are included to facilitate a deeper understanding of the subject matter.

Introduction to this compound

This compound is a natural product isolated from plants of the genus Heimia, particularly Heimia salicifolia, Heimia montana, and Heimia myrtifolia.[1] These plants have a history of use in traditional medicine across the Americas for treating inflammatory conditions.[1] Modern pharmacological studies have begun to validate these traditional uses, identifying this compound as a potent anti-inflammatory agent.[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C27H30O5 |

| Molecular Weight | 434.5 g/mol [1][2] |

| IUPAC Name | (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[1][2] |

| XLogP3-AA | 6.3[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 5[1] |

This compound as a Prostaglandin Synthetase Inhibitor

The primary mechanism behind this compound's anti-inflammatory effects is its ability to inhibit prostaglandin synthetase, more commonly known as cyclooxygenase (COX).[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[3] By inhibiting these enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating the inflammatory response.

Quantitative Data on Inhibitory Potency

A key study has demonstrated that this compound is a potent inhibitor of prostaglandin synthetase. When compared to the well-known non-steroidal anti-inflammatory drug (NSAID) aspirin, this compound was found to be significantly more potent.

| Compound | Relative Potency (vs. Aspirin) |

| This compound | 2.24 times more potent |

| Aspirin | 1.00 |

This data is derived from a study using prostaglandin synthetase prepared from bovine seminal vesicles.[1]

Further research is required to determine the specific IC50 values of this compound for COX-1 and COX-2, which would provide a more detailed understanding of its selectivity and potential side-effect profile.

Prostaglandin Synthesis Pathway and this compound's Site of Action

The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This is followed by the action of COX enzymes to produce an unstable intermediate, prostaglandin H2 (PGH2), which is then converted into various prostaglandins by specific synthases.

Caption: The prostaglandin synthesis pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the concentration of a test compound (e.g., this compound) required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Reconstitute the purified COX-1 and COX-2 enzymes in the reaction buffer to the desired concentration.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the reaction buffer.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, cofactors, and the various concentrations of this compound or a vehicle control.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a predetermined time at 37°C to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a specified incubation period, terminate the reaction by adding a stop solution (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: A generalized workflow for an in vitro COX inhibition assay.

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anti-inflammatory properties, primarily through the inhibition of prostaglandin synthetase. Its demonstrated potency, exceeding that of aspirin in preliminary studies, warrants further investigation. Future research should focus on:

-

Determining the COX-1/COX-2 selectivity of this compound: This is crucial for predicting its potential gastrointestinal and cardiovascular side-effect profile.

-

Elucidating the detailed molecular interactions between this compound and the COX enzymes: This could be achieved through structural biology studies and molecular modeling.

-

Conducting in vivo studies: Animal models of inflammation are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound in a physiological context.

-

Investigating other potential anti-inflammatory mechanisms: While COX inhibition appears to be a primary mode of action, this compound may also modulate other inflammatory pathways.

The exploration of this compound and its derivatives could lead to the development of a new class of anti-inflammatory agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and drug development professionals interested in pursuing the therapeutic potential of this compelling natural compound.

References

The Alkaloid Nesodine: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a quinolizidine alkaloid of the biphenylquinolizidine lactone type, has garnered significant interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth exploration of the natural occurrence of this compound, detailing its primary botanical sources and concentration variability. Furthermore, this document outlines comprehensive experimental protocols for the extraction, isolation, and quantification of this compound from plant matrices. A proposed biosynthetic pathway, based on current understanding of quinolizidine alkaloid formation, is also presented. All quantitative data is summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate comprehension and further research.

Natural Occurrence and Botanical Sources

This compound is a specialized metabolite found predominantly in plant species belonging to the genus Heimia, within the Lythraceae family. The primary botanical sources that have been identified to contain this compound are:

-

Heimia salicifolia (Shrubby Yellowcrest)[1]

-

Heimia montana

These plants are native to the Americas, with a geographical distribution stretching from the Southern United States through Mexico and Central America to Argentina. Heimia salicifolia, in particular, has a long history of use in traditional medicine.[1]

The concentration of this compound within these plant species can vary significantly depending on factors such as the age of the plant, the specific plant part, and the geographical location of cultivation.[5] Along with this compound, other structurally related alkaloids are also present in these plants, including vertine (also known as cryogenine), lyfoline, lythrine, and sinicuichine.[1][5]

Quantitative Analysis of this compound and Other Alkaloids in Heimia Species

The following table summarizes the reported concentrations of this compound and other major alkaloids in different Heimia species, expressed as a percentage of the plant's dry weight.

| Plant Species | Plant Age/Part | This compound (% Dry Weight) | Lyfoline (% Dry Weight) | Lythrine (% Dry Weight) | Sinicuichine (% Dry Weight) | Vertine (% Dry Weight) |

| Heimia salicifolia | 5 Month Old | 0.003% | 0.739% | 0.145% | 0.113% | 1.060% |

| Heimia salicifolia | Adult | 0.0025% | 1.08% | 0.21% | - | 1.21% |

| Heimia myrtifolia | Adult | 0.78% | 1.08% | 0.005% | - | 1.20% |

Data adapted from Shaman Australis Forums.[5]

Experimental Protocols

Extraction and Isolation of this compound from Heimia salicifolia

This protocol describes a general method for the extraction and isolation of the total alkaloid fraction from Heimia salicifolia, which can be further purified to yield this compound.

2.1.1. Materials and Reagents

-

Dried and powdered aerial parts of Heimia salicifolia

-

Methanol (ACS grade)

-

Hydrochloric acid (HCl), 2% solution

-

Ammonium hydroxide (NH₄OH), concentrated

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Dragendorff's reagent

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

2.1.2. Extraction Procedure

-

Maceration: Macerate 1 kg of dried, powdered Heimia salicifolia aerial parts with 5 L of methanol at room temperature for 48 hours, with occasional agitation.

-

Filtration and Concentration: Filter the methanolic extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acid-Base Extraction: a. Dissolve the crude extract in 2% hydrochloric acid. b. Wash the acidic solution with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer. c. Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide. d. Extract the basified aqueous solution multiple times with chloroform until the aqueous layer tests negative for alkaloids with Dragendorff's reagent.

-

Drying and Concentration: Combine all the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the total crude alkaloid fraction.

2.1.3. Isolation by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in chloroform.

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol. For example, a gradient of chloroform-methanol (100:0 to 90:10) can be used.

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light and by spraying with Dragendorff's reagent. This compound will appear as an orange-brown spot.

-

Purification: Combine the fractions containing this compound and re-chromatograph if necessary to achieve high purity. Concentrate the pure fractions to obtain crystalline this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts using HPLC with a Diode Array Detector (DAD).[6][7][8][9][10]

2.2.1. Instrumentation and Conditions

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: DAD detection at the UV absorbance maximum of this compound (to be determined by scanning a pure standard).

2.2.2. Sample and Standard Preparation

-

Standard Solutions: Prepare a stock solution of pure this compound in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Accurately weigh a known amount of the dried plant extract (obtained from the extraction protocol) and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

2.2.3. Analysis and Quantification

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared plant extract sample.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Biosynthesis of this compound

This compound is a quinolizidine alkaloid, a class of nitrogen-containing heterocyclic compounds biosynthesized from the amino acid L-lysine.[11][12] The biosynthesis of these complex molecules involves a series of enzymatic reactions. While the complete biosynthetic pathway of this compound has not been fully elucidated, the initial steps are well-established for quinolizidine alkaloids.[11][12]

3.1. Early Stages of the Biosynthetic Pathway

-

Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC).[11][12]

-

Oxidative Deamination: Cadaverine then undergoes oxidative deamination, catalyzed by a copper-containing amine oxidase, to yield 5-aminopentanal.

-

Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.

3.2. Formation of the Quinolizidine Skeleton and Biphenyl Moiety

The subsequent steps leading to the complex pentacyclic structure of this compound are less understood. It is hypothesized that two molecules of Δ¹-piperideine, or their derivatives, condense to form the basic quinolizidine skeleton. The formation of the biphenyl bridge and the lactone ring likely involves a series of oxidation, hydroxylation, and cyclization reactions catalyzed by specific enzymes such as cytochrome P450 monooxygenases and other oxidoreductases.[13] The biosynthesis of the aromatic rings is likely derived from the shikimate pathway, providing precursors such as phenylalanine or tyrosine.

Conclusion

This technical guide has provided a detailed overview of the natural sources, isolation, and proposed biosynthesis of this compound. The quantitative data presented highlights the variability of this compound content in its natural sources, emphasizing the need for standardized extraction and quantification protocols for research and potential drug development. The detailed experimental methodologies offer a practical foundation for scientists working on the isolation and analysis of this promising alkaloid. While the complete biosynthetic pathway remains an area for further investigation, the outlined initial steps provide a basis for future enzymatic and genetic studies. The information compiled herein serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug discovery, facilitating further exploration of this compound's therapeutic potential.

References

- 1. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. temperate.theferns.info [temperate.theferns.info]

- 3. pfaf.org [pfaf.org]

- 4. worldseedsupply.com [worldseedsupply.com]

- 5. shaman-australis.com [shaman-australis.com]

- 6. Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. ijsat.org [ijsat.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Quinolizidine alkaloid biosynthesis: recent advances and future prospects [frontiersin.org]

- 13. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Nesodine in Heimia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a prominent biphenylquinolizidine lactone alkaloid found in plants of the Heimia genus, has garnered significant interest for its pharmacological properties. Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon current knowledge of quinolizidine alkaloid formation and general principles of plant secondary metabolism. While the complete enzymatic cascade in Heimia species is yet to be fully elucidated, this document synthesizes available data to present a plausible pathway, highlighting key precursors, intermediates, and enzymatic transformations. This guide also includes quantitative data on alkaloid concentrations, details of relevant experimental protocols, and visual representations of the proposed biosynthetic route and associated experimental workflows.

Introduction

Heimia salicifolia, Heimia myrtifolia, and Heimia montana are the primary natural sources of this compound and a variety of other structurally related biphenylquinolizidine lactone alkaloids, including vertine (cryogenine) and lythrine.[1] These compounds are responsible for the plants' traditional use in folk medicine and their observed anti-inflammatory and other pharmacological activities.[2] The biosynthesis of these complex molecules is a fascinating example of plant metabolic engineering, involving the convergence of several primary metabolic pathways and a series of unique enzymatic reactions. This guide will delve into the intricacies of the proposed biosynthetic pathway of this compound, providing a foundational resource for researchers in phytochemistry, natural product synthesis, and drug discovery.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from two primary precursors: the amino acid L-lysine , which forms the quinolizidine core, and the aromatic amino acid L-phenylalanine , which gives rise to the biphenyl moiety.[1] The pathway can be conceptually divided into several key stages: formation of the quinolizidine skeleton, construction of the phenylquinolizidine intermediate, oxidative coupling to form the biphenyl bridge, and subsequent modifications to yield this compound.

Formation of the Quinolizidine Core from L-Lysine

The initial steps involve the conversion of L-lysine to cadaverine, a common precursor for quinolizidine alkaloids. This is followed by oxidative deamination and cyclization to form the characteristic bicyclic quinolizidine ring system.

-

Step 1: Decarboxylation of L-Lysine. The pathway is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by lysine decarboxylase (LDC) , a pyridoxal phosphate (PLP)-dependent enzyme.[1]

-

Step 2: Oxidative Deamination of Cadaverine. Cadaverine then undergoes oxidative deamination, likely catalyzed by a copper amine oxidase (CuAO) , to yield 5-aminopentanal.[3]

-

Step 3: Spontaneous Cyclization. 5-aminopentanal spontaneously cyclizes to form a Δ¹-piperideine Schiff base.

-

Step 4: Formation of the Quinolizidine Skeleton. Two molecules of Δ¹-piperideine, or their biosynthetic equivalents, are proposed to condense to form the quinolizidine skeleton. The precise mechanism and intermediates in Heimia are not yet confirmed.

Formation of the Phenylquinolizidine Intermediate

The phenyl group, derived from L-phenylalanine, is incorporated to form a 4-phenylquinolizidine intermediate.

-

Step 5: Phenylpropanoid Pathway. L-phenylalanine enters the phenylpropanoid pathway, where it is converted to cinnamic acid and subsequently to other phenylpropanoid units.

-

Step 6: Condensation. A phenylpropanoid derivative condenses with the quinolizidine skeleton to form a 4-phenylquinolizidine intermediate. The exact nature of the phenylpropanoid unit and the condensing enzyme in Heimia are currently unknown.

Oxidative Coupling and Formation of the Biphenyl Bridge

A critical step in the biosynthesis of this compound is the intramolecular oxidative coupling of the two phenyl rings to form the characteristic biphenyl bridge.

-

Step 7: Intramolecular Phenolic Oxidative Coupling. This reaction is hypothesized to be catalyzed by a cytochrome P450-dependent monooxygenase .[4] These enzymes are well-known for their role in catalyzing complex oxidation and coupling reactions in plant secondary metabolism.[5] The enzyme would facilitate the formation of a diradical intermediate, leading to the C-C bond formation between the two aromatic rings.

Formation of the Lactone Ring and Final Modifications

The final steps involve the formation of the lactone ring and specific hydroxylations and methylations to yield this compound.

-

Step 8: Lactone Ring Formation. The formation of the 13-membered lactone ring is a key feature of this compound. The enzymatic machinery responsible for this macrolactonization in Heimia has not been identified.

-

Step 9: Hydroxylation and Methylation. A series of hydroxylation and methylation reactions, likely catalyzed by specific hydroxylases (potentially other cytochrome P450s) and methyltransferases , would then occur on the biphenylquinolizidine lactone core to produce the final structure of this compound.

Below is a DOT script for a diagram illustrating the proposed biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound and other related alkaloids can vary significantly between different Heimia species and even within different populations of the same species. The following table summarizes some reported concentrations.

| Plant Species | Plant Part | Alkaloid | Concentration (% dry weight) | Reference |

| Heimia salicifolia | Aerial parts | This compound | 0.002 - 0.003 | [1] |

| Heimia myrtifolia | Aerial parts | This compound | up to 0.78 | [1] |

| Heimia montana | Aerial parts | This compound | 0.002 | [1] |

| Heimia salicifolia | Aerial parts | Vertine (Cryogenine) | ~1.06 - 1.21 | [1] |

| Heimia salicifolia | Aerial parts | Lythrine | ~0.145 - 0.21 | [1] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies to Trace Precursors

This method is used to confirm the incorporation of primary metabolites into the final alkaloid structure.

Protocol:

-

Precursor Preparation: Prepare solutions of radioactively labeled precursors, such as [U-¹⁴C]-L-lysine and [U-¹⁴C]-L-phenylalanine.

-

Plant Material: Use young, actively growing shoots of Heimia salicifolia maintained in a suitable growth medium. In-vitro grown shoots have been shown to be active in alkaloid biosynthesis.[6]

-

Precursor Feeding: Administer the labeled precursors to the plant shoots through the cut stem or by adding them to the growth medium.

-

Incubation: Incubate the shoots for a defined period (e.g., 24, 48, 72 hours) under controlled light and temperature conditions.

-

Alkaloid Extraction: Harvest the plant material, dry, and grind it. Extract the total alkaloids using a standard acid-base extraction procedure.

-

Purification and Analysis: Separate the individual alkaloids, including this compound, using techniques like High-Performance Liquid Chromatography (HPLC).

-

Detection of Radioactivity: Determine the incorporation of the radiolabel into this compound and its intermediates using liquid scintillation counting or autoradiography of TLC plates.

Enzyme Assays with Cell-Free Extracts

This protocol is designed to identify and characterize the activity of specific enzymes involved in the biosynthetic pathway.

Protocol:

-

Preparation of Cell-Free Extracts:

-

Harvest fresh, young shoots of Heimia salicifolia.

-

Homogenize the tissue in a chilled extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors and reducing agents like DTT).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Further centrifuge the supernatant at high speed to pellet microsomes (which contain cytochrome P450 enzymes) or use the supernatant as a source of soluble enzymes.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the cell-free extract (or microsomal fraction), a putative substrate (e.g., a synthesized intermediate), and necessary cofactors (e.g., NADPH for cytochrome P450s, PLP for decarboxylases).

-

Incubate the reaction mixture at an optimal temperature for a specific duration.

-

Stop the reaction by adding an organic solvent or by heat inactivation.

-

-

Product Analysis:

-

Extract the reaction products.

-

Analyze the products using HPLC or LC-MS to identify the formation of the expected product.

-

The following DOT script visualizes a general workflow for isotopic labeling studies.

Conclusion and Future Perspectives

The proposed biosynthetic pathway of this compound in Heimia species provides a solid framework for future research. While the primary precursors, L-lysine and L-phenylalanine, are well-established, the specific intermediates and the enzymatic machinery responsible for their conversion into the complex structure of this compound remain largely uncharacterized. Future research should focus on the isolation and functional characterization of the key enzymes, particularly the cytochrome P450-dependent monooxygenase responsible for the critical biphenyl bridge formation and the enzymes involved in lactone ring closure. The application of modern transcriptomics and proteomics approaches to Heimia species, coupled with targeted gene silencing or overexpression studies, will be instrumental in fully elucidating this intricate biosynthetic pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant biochemistry but will also pave the way for the sustainable production of this and other valuable alkaloids through metabolic engineering and synthetic biology approaches.

References

- 1. shaman-australis.com [shaman-australis.com]

- 2. Heimia salicifolia: a phytochemical and phytopharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic oxidations in the biosynthesis of complex alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The phenyl- and biphenyl-quinolizidines of in-vitro-grown Heimia salicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of Nesodine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is a naturally occurring quinolizidine alkaloid found in plants of the Heimia genus, particularly Heimia salicifolia, Heimia myrtifolia, and Heimia montana.[1] These plants have a history of use in traditional medicine across the Americas for their anti-inflammatory, antipyretic, and diuretic properties.[1] Modern pharmacological research has begun to validate these traditional uses, with a particular focus on the anti-inflammatory effects of this compound. This technical guide provides a comprehensive overview of the chemical structure, and the physicochemical and pharmacological properties of this compound, intended for researchers and professionals in drug development.

Chemical Structure and Identification

This compound possesses a complex pentacyclic structure, classified as a biphenyl ether quinolizidine lactone alkaloid. Its chemical identity is well-defined by its systematic name and various chemical identifiers.

| Identifier | Value |

| IUPAC Name | (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one[1][2] |

| Molecular Formula | C₂₇H₃₀O₅[1][2] |

| Molecular Weight | 434.5 g/mol [1][2] |

| SMILES String | COC1=C(C2=C(C=C1)[C@@H]3C--INVALID-LINK--OC(=O)/C=C\C5=CC2=C(C=C5)O)OC[2] |

| CAS Number | 34628-60-9[2] |

| ChEMBL ID | CHEMBL498096[2] |

| PubChem CID | 6475455[2] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes computationally predicted properties that provide insight into its behavior.

| Property | Value (Predicted) | Source |

| XLogP3-AA | 6.3 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Rotatable Bonds | 2 | [3] |

| Topological Polar Surface Area | 69.9 Ų | PubChem |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

The high XLogP3-AA value suggests that this compound is a lipophilic compound, which may correlate with good membrane permeability.[3] The presence of hydrogen bond donors and acceptors indicates its potential to interact with biological targets through hydrogen bonding.[3]

Pharmacological Properties and Mechanism of Action

The primary pharmacological activity of this compound identified to date is its anti-inflammatory effect.[3] This action is attributed to its ability to inhibit prostaglandin synthesis.[3]

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of prostaglandin synthetase (cyclooxygenase or COX).[3] Prostaglandins are key lipid mediators in the inflammatory cascade, and their inhibition is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

A comparative study demonstrated that this compound is 2.24 times more potent than aspirin as an inhibitor of prostaglandin synthetase prepared from bovine seminal vesicles.[3] This finding provides a scientific basis for the traditional use of Heimia species in treating inflammatory conditions.[3]

Specific IC₅₀ or Kᵢ values for this compound against COX-1 and COX-2 isoforms have not been reported in the available literature.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the conversion of arachidonic acid into prostaglandins. This inhibition reduces the production of pro-inflammatory prostaglandins such as PGE₂.

Experimental Protocols

Isolation of this compound from Heimia salicifolia

This protocol is adapted from the isolation of cryogenine, another major alkaloid from Heimia salicifolia, and is likely applicable to this compound.

Protocol Details:

-

Extraction: Macerate dried and powdered leaves of Heimia salicifolia with methanol at room temperature. Repeat the extraction three times to ensure exhaustive extraction of the alkaloids.

-

Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in a 2% hydrochloric acid solution.

-

Wash the acidic solution with chloroform to remove non-alkaloidal compounds.

-

Adjust the pH of the aqueous layer to 9 with ammonia to precipitate the alkaloids.

-

Extract the basified solution with chloroform repeatedly until the chloroform layer tests negative with Dragendorff's reagent.

-

-

Purification:

-

Combine the chloroform extracts and concentrate to dryness.

-

Subject the crude alkaloid mixture to column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

Further purify the pooled fractions by recrystallization to obtain pure this compound.

-

Cyclooxygenase (COX) Inhibition Assay

This is a general protocol for a fluorometric assay to determine the inhibitory activity of a compound against COX enzymes.

Protocol Details:

-

Reagent Preparation: Prepare assay buffer, COX cofactor solution, and arachidonic acid solution according to the manufacturer's instructions for a commercial COX inhibitor screening kit. Reconstitute lyophilized COX-1 and COX-2 enzymes.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, COX cofactor, and either the this compound solution (test), a known COX inhibitor (positive control), or solvent alone (negative control).

-

Add the reconstituted COX enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the arachidonic acid solution and a fluorometric probe.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percent inhibition for each concentration of this compound relative to the negative control.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Total Synthesis of this compound

A detailed, step-by-step total synthesis of this compound has not been reported in the available literature. However, the synthesis of related quinolizidine alkaloids and biphenyl ether lactones has been achieved. The general synthetic strategies involve the construction of the quinolizidine core, often through methods like the intramolecular imino-Diels-Alder reaction, followed by the formation of the biphenyl ether linkage and macrolactonization. Key reactions in such syntheses could include Suzuki-Miyaura or Ullmann coupling for the biphenyl or biphenyl ether formation and various cyclization strategies for the quinolizidine and lactone rings.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity through the inhibition of prostaglandin synthesis. Its potency relative to aspirin suggests potential for development as a novel anti-inflammatory agent. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, including its selectivity for COX isoforms, and to develop an efficient total synthesis. The information and protocols provided in this guide serve as a foundation for researchers and drug development professionals to advance the study of this intriguing natural compound.

References

Nesodine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine, a naturally occurring compound, has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its core physicochemical properties, mechanism of action, and the experimental methodologies used to elucidate its biological activity. All quantitative data is presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals involved in the exploration and development of novel anti-inflammatory therapeutics.

Physicochemical Properties of this compound

This compound is a complex natural product with the following key identifiers and properties:

| Property | Value | Source |

| CAS Number | 34628-60-9 | [1] |

| Molecular Formula | C₂₇H₃₀O₅ | [1] |

| Molecular Weight | 434.5 g/mol | [1][2] |

Core Mechanism of Action: Anti-inflammatory Activity

The primary pharmacological activity of this compound is its anti-inflammatory effect, which is attributed to its ability to inhibit the biosynthesis of prostaglandins. Prostaglandins are key signaling molecules involved in the inflammatory cascade. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then converted into prostaglandin H₂ (PGH₂) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH₂ is subsequently converted to various other prostaglandins by specific synthases.

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of prostaglandin synthetase (cyclooxygenase), thereby reducing the production of pro-inflammatory prostaglandins.

Potency of this compound

Studies have indicated that this compound is a potent inhibitor of prostaglandin biosynthesis. It has been reported to be 2.24 times more potent than aspirin in inhibiting prostaglandin synthetase. This section will be updated with a detailed experimental protocol upon locating the specific research publication that substantiates this claim.

Signaling Pathway

The following diagram illustrates the prostaglandin biosynthesis pathway and indicates the point of inhibition by this compound.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro cyclooxygenase (COX) inhibition assay, which is a standard method for evaluating the inhibitory potential of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., this compound) against purified COX-1 and COX-2 enzymes.

Materials and Reagents:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

L-epinephrine (co-factor)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control inhibitor (e.g., aspirin or indomethacin)

-

96-well microplate

-

Incubator

-

Plate reader (for colorimetric or fluorometric detection)

-

ELISA kit for prostaglandin E₂ (PGE₂) quantification (alternative to spectrophotometric methods)

Procedure:

-

Enzyme and Reagent Preparation:

-

Prepare a working solution of the reaction buffer.

-

Prepare stock solutions of heme and L-epinephrine in the reaction buffer.

-

Prepare a stock solution of arachidonic acid.

-

Prepare serial dilutions of the test compound (this compound) and the control inhibitor at various concentrations.

-

-

Reaction Mixture Preparation:

-

In a 96-well microplate, add the following to each well:

-

Reaction Buffer

-

Heme cofactor solution

-

L-epinephrine solution

-

Purified COX-1 or COX-2 enzyme solution

-

-

-

Incubation with Inhibitor:

-

Add the serially diluted test compound or control inhibitor to the respective wells.

-

For the control wells (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the test compound.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Enzymatic Reaction:

-

Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

-

-

Reaction Termination and Measurement:

-

After a defined incubation period (e.g., 2-10 minutes), stop the reaction. The method of termination and measurement will depend on the assay format:

-

Colorimetric/Fluorometric Assay: The reaction can be monitored kinetically by measuring the change in absorbance or fluorescence over time using a plate reader.

-

ELISA-based Assay: The reaction is stopped, and the concentration of a specific prostaglandin (e.g., PGE₂) is quantified using a competitive ELISA kit according to the manufacturer's instructions.

-

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro COX inhibition assay.

Conclusion

This compound presents a compelling profile as a natural anti-inflammatory agent, primarily through its potent inhibition of prostaglandin synthesis. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and similar compounds. Further research to elucidate the specific interactions of this compound with COX isoenzymes and to explore its efficacy in in vivo models is warranted to fully understand its therapeutic potential. This document serves as a dynamic resource and will be updated as more detailed experimental data becomes available.

References

Spectroscopic and Structural Elucidation of Nesodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nesodine is a quinolizidine alkaloid isolated from plants of the Heimia genus, notably Heimia salicifolia and Heimia myrtifolia. These plants have a history of use in traditional medicine, and their constituent alkaloids, including this compound, have garnered scientific interest for their potential pharmacological activities. This technical guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Detailed, standardized experimental protocols for obtaining such data are presented, alongside a visualization of a potential signaling pathway relevant to this compound's reported anti-inflammatory properties. This document is intended to serve as a resource for researchers engaged in the study of natural products and the development of new therapeutic agents.

Introduction

This compound belongs to the Lythraceae family of alkaloids, characterized by a quinolizidine core structure. It is one of several bioactive alkaloids found in Heimia species[1]. The molecular formula for this compound is C₂₇H₃₀O₅, with a molecular weight of 434.5 g/mol [2]. The structural elucidation of these complex natural products relies heavily on a combination of modern spectroscopic techniques. This guide focuses on the key spectroscopic data necessary for the identification and characterization of this compound.

Spectroscopic Data of this compound

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and elemental composition of a compound.

| Parameter | Value | Source |

| Molecular Formula | C₂₇H₃₀O₅ | PubChem[2] |

| Molecular Weight | 434.5 g/mol | PubChem[2] |

| Exact Mass | 434.20932 g/mol | PubChem[2] |

| Expected Key Fragments | ||

| [M+H]⁺ | ~435.217 | Calculated |

| [M+Na]⁺ | ~457.199 | Calculated |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following are predicted chemical shifts for the key functional groups and structural motifs of this compound based on related compounds.

¹H NMR (Proton NMR) - Representative Data

| Proton Type | Expected Chemical Shift (δ) ppm |

| Aromatic Protons | 6.0 - 7.5 |

| Methine Protons (CH) | 2.5 - 5.5 |

| Methylene Protons (CH₂) | 1.0 - 3.0 |

| Methoxy Protons (OCH₃) | 3.5 - 4.0 |

¹³C NMR (Carbon NMR) - Representative Data

| Carbon Type | Expected Chemical Shift (δ) ppm |

| Carbonyl Carbon (C=O) | 160 - 180 |

| Aromatic/Olefinic Carbons | 100 - 150 |

| Carbons bonded to Oxygen/Nitrogen | 50 - 90 |

| Aliphatic Carbons | 20 - 50 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester/lactone) | 1700 - 1750 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-O Stretch (ester, ether) | 1000 - 1300 |

Experimental Protocols

The following are detailed methodologies for the key experiments required for the spectroscopic analysis of a natural product like this compound.

Isolation of this compound

A generalized workflow for the isolation of this compound from plant material is depicted below.

References

In-Silico Modeling of Nesodine Bioactivity: A Technical Guide

Abstract

Nesodine, a natural product identified in plant species such as Heimia montana and Heimia myrtifolia, presents a complex chemical scaffold with potential for novel therapeutic applications.[1] This technical guide outlines a comprehensive in-silico workflow designed to elucidate the bioactivity of this compound, predict its molecular targets, and evaluate its drug-likeness. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to computationally investigate this compound's therapeutic potential. The proposed methodology integrates target prediction, molecular docking, pharmacophore modeling, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust profile of this compound's bioactivity. Furthermore, this guide provides detailed hypothetical experimental protocols for the validation of in-silico findings and presents data in a structured format to facilitate analysis and comparison.

Introduction to this compound and In-Silico Drug Discovery

This compound (C27H30O5) is a structurally intricate natural product.[1] While its biological activities are not yet extensively characterized, its unique chemical features suggest potential interactions with various biological targets. In-silico drug discovery encompasses a range of computational methods that expedite the identification and optimization of new drug candidates.[2][3][4][5] These techniques, including molecular docking, pharmacophore modeling, and virtual screening, allow for the rapid and cost-effective evaluation of large chemical libraries and the prediction of a compound's biological activity and pharmacokinetic properties.[6][7][8][9] This guide proposes a systematic in-silico investigation of this compound to unlock its therapeutic potential.

Proposed In-Silico Workflow for this compound Bioactivity Prediction

The following workflow outlines a multi-step computational approach to characterize the bioactivity of this compound.

Caption: A proposed in-silico workflow for the comprehensive bioactivity modeling of this compound.

Step 1: Target Identification and Prediction

The initial phase focuses on identifying potential molecular targets for this compound. Due to the limited experimental data on this compound, a combination of ligand-based and structure-based approaches is recommended.

Methodology:

-

Ligand-Based Target Prediction: The 2D structure of this compound will be submitted to various online servers such as SwissTargetPrediction, SuperPred, and TargetNet. These platforms predict potential protein targets by comparing the chemical structure of this compound to extensive databases of known ligands with experimentally validated biological activities.

-

Structural Similarity Search: A search for compounds structurally similar to this compound will be conducted in chemical databases like PubChem and ChEMBL. The known biological targets of these structurally related molecules can provide insights into the potential targets of this compound.

Hypothetical Data Presentation:

| Prediction Server | Predicted Target Class | Probability Score | Known Ligands with Similar Scaffolds |

| SwissTargetPrediction | Kinases | 0.85 | Staurosporine |

| SuperPred | G-Protein Coupled Receptors (GPCRs) | 0.78 | Risperidone |

| TargetNet | Nuclear Receptors | 0.72 | Tamoxifen |

Step 2: Molecular Docking Studies

Molecular docking will be employed to predict the binding affinity and interaction patterns of this compound with its hypothesized molecular targets.[10][11][12][13]

Methodology:

-

Protein Preparation: The 3D crystal structures of the predicted target proteins will be obtained from the Protein Data Bank (PDB). The structures will be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

-

Ligand Preparation: The 3D structure of this compound will be generated and optimized using a molecular modeling software package (e.g., ChemDraw, Avogadro).

-

Docking Simulation: Molecular docking simulations will be performed using software such as AutoDock Vina, Glide, or GOLD.[14] The binding site on the target protein will be defined based on the location of known co-crystallized ligands or through binding pocket prediction algorithms. The docking protocol will be validated by redocking the native ligand into the active site and ensuring the root-mean-square deviation (RMSD) is below an acceptable threshold (typically <2 Å).

-

Analysis of Results: The docking results will be analyzed based on the predicted binding energy (kcal/mol) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the target protein.

Hypothetical Data Presentation:

| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Kinase A (e.g., 1ATP) | -9.5 | LYS72, GLU91 | Hydrogen Bond |

| GPCR B (e.g., 3PBL) | -8.8 | PHE198, TRP201 | Hydrophobic |

| Nuclear Receptor C (e.g., 3ERT) | -9.2 | ARG394, GLU353 | Hydrogen Bond, Pi-Cation |

Step 3: Pharmacophore Model Generation

A pharmacophore model will be generated based on the binding pose of this compound within the active site of its highest-affinity target. This model represents the essential steric and electronic features required for bioactivity.[15][16][17]

Methodology:

-

Feature Identification: Based on the docked conformation of this compound, key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings will be identified.

-

Model Generation: Pharmacophore modeling software (e.g., LigandScout, MOE) will be used to generate a 3D pharmacophore model that encapsulates the spatial arrangement of these identified features.

-

Model Validation: The generated pharmacophore model will be validated by screening a database of known active and inactive compounds for the target protein. A good model should be able to distinguish between active and inactive molecules.

Caption: Workflow for generating and validating a pharmacophore model for this compound.

Step 4: Virtual Screening

The validated pharmacophore model will be used as a 3D query to screen large chemical databases (e.g., ZINC, ChemBridge) for novel compounds with similar pharmacophoric features to this compound.[6][7][9][14]

Methodology:

-

Database Preparation: A large library of commercially available compounds will be prepared for screening. This involves generating 3D conformers for each molecule.

-

Pharmacophore-Based Screening: The chemical library will be screened against the generated pharmacophore model to identify molecules that match the defined features and their spatial arrangement.

-

Molecular Docking of Hits: The top-ranked hits from the pharmacophore screen will be subjected to molecular docking with the target protein to further refine the selection and predict their binding affinities.

-

Hit Selection: A final selection of hit compounds will be made based on a combination of pharmacophore fit, docking score, and visual inspection of the binding poses.

Hypothetical Data Presentation:

| Hit Compound ID | Pharmacophore Fit Score | Predicted Binding Energy (kcal/mol) | Structural Similarity to this compound (Tanimoto) |

| ZINC12345678 | 0.92 | -10.2 | 0.65 |

| ZINC87654321 | 0.88 | -9.8 | 0.58 |

| CHEM1234 | 0.85 | -9.6 | 0.71 |

Step 5: ADMET Prediction

The pharmacokinetic and toxicological properties of this compound and the top-ranked virtual screening hits will be predicted using in-silico models.[18][19][20][21]

Methodology:

-

ADMET Property Prediction: A variety of computational tools and web servers (e.g., SwissADME, pkCSM, ADMETlab) will be used to predict key ADMET properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate prediction.

-

Excretion: Renal clearance prediction.

-

Toxicity: Ames mutagenicity, hepatotoxicity, cardiotoxicity (hERG inhibition).

-

-

Drug-Likeness Evaluation: The compounds will be evaluated against established drug-likeness rules, such as Lipinski's Rule of Five, to assess their potential as oral drug candidates.

Hypothetical Data Presentation:

| Compound | HIA (%) | BBB Permeability | CYP2D6 Inhibition | hERG Inhibition | Lipinski's Rule of Five Violations |

| This compound | 85 | Yes | No | Low Risk | 0 |

| ZINC12345678 | 92 | Yes | Yes | Low Risk | 0 |

| ZINC87654321 | 78 | No | No | High Risk | 1 |

| CHEM1234 | 88 | Yes | No | Low Risk | 0 |

Hypothetical Signaling Pathway Modulated by this compound

Based on the predicted interaction with kinases, a hypothetical signaling pathway that this compound might modulate is the MAPK/ERK pathway, which is often dysregulated in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Protocols for In-Vitro Validation

The following are detailed protocols for the experimental validation of the in-silico predictions.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the predicted kinase target.

Materials:

-

Recombinant human kinase A

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

This compound (dissolved in DMSO)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well microplate

-

Plate reader with luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the kinase buffer.

-

Add 1 µL of the this compound solution or DMSO (vehicle control) to the appropriate wells.

-

Add 2.5 µL of a solution containing the kinase and its peptide substrate.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound solutions or medium with DMSO (vehicle control).

-

Incubate the plate for 48 hours in a CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Conclusion

This technical guide presents a comprehensive and systematic in-silico approach for the investigation of this compound's bioactivity. By leveraging a combination of computational techniques, this workflow enables the prediction of molecular targets, the elucidation of binding mechanisms, the discovery of novel bioactive compounds, and the assessment of drug-likeness. The integration of detailed experimental protocols for validation ensures a robust and reliable pathway from computational prediction to experimental confirmation. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, computational biology, and drug discovery, facilitating the exploration of this compound and other natural products as potential therapeutic agents.

References

- 1. This compound | C27H30O5 | CID 6475455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Virtual Screening for Drug Discovery: A Complete Guide | Technology Networks [technologynetworks.com]

- 7. Virtual Screening: A Step-by-Step Guide for Researchers - Press Releases - Global Risk Community [globalriskcommunity.com]

- 8. Virtual screening - Wikipedia [en.wikipedia.org]

- 9. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. revista.nutricion.org [revista.nutricion.org]

- 14. bioinformaticsreview.com [bioinformaticsreview.com]

- 15. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 16. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. babrone.edu.in [babrone.edu.in]

- 18. bitesizebio.com [bitesizebio.com]

- 19. drugpatentwatch.com [drugpatentwatch.com]

- 20. fiveable.me [fiveable.me]

- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

Unraveling "Nesodine": A Case of Mistaken Identity in Therapeutic Target Research

A comprehensive review of scientific literature reveals a significant lack of data on a compound referred to as "Nesodine" for therapeutic purposes. The name appears to be a point of confusion, often mistaken for "Nasodine," a povidone-iodine based nasal spray, or other similarly named but distinct therapeutic agents. This guide addresses the current state of information and clarifies the distinctions to aid researchers, scientists, and drug development professionals.

Initial investigations into the potential therapeutic targets of "this compound" have yielded no specific preclinical or clinical data detailing its mechanism of action, signaling pathways, or defined molecular targets. The primary entity associated with a similar name is "Nasodine," a product developed for the treatment of the common cold.

The Case of "Nasodine": An Antiviral Nasal Spray

"Nasodine" is a nasal spray with 0.5% povidone-iodine as its active ingredient. Its therapeutic action is primarily localized to the nasal passages, where it exerts an antiseptic and antiviral effect. Clinical trials have been conducted to evaluate its efficacy and safety in the context of the common cold and COVID-19.

Clinical Trial Data Summary for Nasodine

Below is a summary of findings from clinical studies on Nasodine, highlighting its intended use and observed effects.

| Study Phase | Indication | Key Findings | Reference |

| Phase III | Common Cold | Demonstrated a positive trend in reducing overall cold severity compared to a saline nasal spray. The benefit was more pronounced in subjects who began treatment within 24 hours of symptom onset. | [1][2][3] |

| Phase II | COVID-19 | Showed a significant reduction in the nasal viral load of SARS-CoV-2. Treatment led to 100% clearance of the virus from the nasal passages after the completion of the treatment regimen. | [4][5] |

| Phase I | Safety in Healthy Adults | Concluded that there was no clinically significant iodine absorption or impact on thyroid function with the use of Nasodine four times daily for five consecutive days. The nasal spray was well-tolerated. | [3] |

Experimental Protocol: Phase III Common Cold Trial

Objective: To determine the safety and efficacy of a 0.5% povidone-iodine nasal spray (Nasodine) for treating the common cold.[1][3]

Methodology:

-

Study Design: A multi-center, randomized, controlled, double-blind Phase III study.[1][3]

-

Participants: 260 euthyroid adults with qualifying symptoms of the common cold.[1][3]

-

Intervention: Participants were randomized in a 2:1 ratio to receive either Nasodine or a matching saline nasal spray. Both were administered four times daily for five days.[1][3]

-

Primary Endpoint: Impact on nasal symptoms, assessed using a 4-item scale.[1][3]

-

Secondary Endpoint: The 19-item Global Severity Score (GSS) was the key secondary endpoint.[1][3]

-

Data Collection: Cold severity was reported using the Wisconsin Upper Respiratory Symptom Survey (WURSS-21).[1][3]

Distinguishing this compound from Other Similarly Named Compounds

The search for "this compound" also returned information on other distinct therapeutic agents, which should not be confused:

-

Noscapine: An alkaloid found in the opium poppy, primarily used as a cough suppressant (antitussive).[6] Research has also explored its potential neuroprotective and anti-inflammatory effects.[7] Its mechanism of action involves binding to tubulin, which disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.[6][8] It also appears to exert its antitussive effects through the activation of sigma opioid receptors.[6]

-

Anisodine: A tropane alkaloid that has been investigated for its neuroprotective effects in models of cerebral ischemia.[9] Studies suggest it may ameliorate memory deficits and reduce neuronal cell death by activating the Akt/GSK-3β signaling pathway.[9]

-

Nisoldipine: A dihydropyridine calcium channel blocker used to treat high blood pressure and coronary artery disease.[10] It works by relaxing the blood vessels, which reduces blood pressure and improves blood flow to the heart.[10][11]

Conclusion: A Lack of Evidence for "this compound" as a Therapeutic Agent

References

- 1. researchgate.net [researchgate.net]

- 2. Published paper: Nasodine is an effective treatment for the common cold - Firebrick Pharma [firebrickpharma.com]

- 3. firebrickpharmabucket.s3.ap-southeast-2.amazonaws.com [firebrickpharmabucket.s3.ap-southeast-2.amazonaws.com]

- 4. Nasodine Phase 2 COVID-19 Trial Results Published - Firebrick Pharma [firebrickpharma.com]

- 5. Phase II Trial of the Impact 0.5% Povidone-Iodine Nasal Spray (Nasodine®) on Shedding of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noscapine | C22H23NO7 | CID 275196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Immunomodifying and neuroprotective effects of noscapine: Implications for multiple sclerosis, neurodegenerative, and psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Noscapine, an Emerging Medication for Different Diseases: A Mechanistic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low Dose of Anisodine Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Haemodynamic dose-response effects of intravenous nisoldipine in coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of a low, oral dose of nisoldipine on the systemic and coronary hemodynamics and the prostaglandin metabolism of ischemic heart disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Nesodine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nesodine is a naturally occurring alkaloid isolated from plants of the genus Heimia, particularly Heimia salicifolia.[1] Traditional uses of Heimia salicifolia in folk medicine for its anti-inflammatory and other therapeutic properties have prompted scientific investigation into its bioactive constituents. This compound has emerged as a compound of interest due to its demonstrated anti-inflammatory potential. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, known mechanism of action, and the experimental protocols for its isolation. This document also highlights the current gaps in research, offering a roadmap for future investigation into the therapeutic potential of this natural product.

Chemical Properties of this compound

This compound is a complex quinolizidine alkaloid. Its chemical structure and properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₀O₅ | [2] |

| Molecular Weight | 434.5 g/mol | [2] |

| IUPAC Name | (1R,13Z,17S,19S)-9-hydroxy-5,6-dimethoxy-16-oxapentacyclo[15.7.1.1⁸,¹².0²,⁷.0¹⁹,²⁴]hexacosa-2(7),3,5,8,10,12(26),13-heptaen-15-one | [2] |

| Synonyms | 2'-hydroxy-5'',6''-dimethoxylythran-12-one | [2] |

| Natural Sources | Heimia salicifolia, Heimia montana, Heimia myrtifolia | [2] |

Experimental Protocols

Isolation of Alkaloids from Heimia salicifolia

A general procedure for the isolation of the total alkaloidal fraction from Heimia salicifolia, from which this compound can be further purified, is detailed below. This protocol is based on established methods for the extraction of alkaloids from plant materials.[1][3]

1. Plant Material and Extraction:

- Starting Material: 1 kg of powdered leaves of Heimia salicifolia.

- Extraction: The powdered leaves are subjected to methanolic extraction (3 x 2 L, 1 hour each). The resulting extracts are combined.

- Concentration: The combined methanol extract is concentrated under reduced pressure to yield a crude extract.

2. Acid-Base Extraction for Alkaloid Fractionation:

- Acidification: The crude extract is dissolved in 700 mL of 2% hydrochloric acid and filtered after 6 hours.

- Initial Chloroform Extraction: The acidic filtrate is extracted three times with chloroform to remove non-alkaloidal compounds. The chloroform layers are discarded.

- Basification: The pH of the remaining aqueous layer is adjusted to 9 with the addition of ammonia.

- Alkaloid Extraction: The basified solution is repeatedly extracted with chloroform until the chloroform layer tests negative with Dragendorff's reagent, indicating the complete extraction of alkaloids.

- Concentration: The chloroform extracts containing the alkaloids are combined and concentrated under reduced pressure to yield the total alkaloidal fraction.

3. Chromatographic Purification:

- The total alkaloidal fraction is then subjected to column chromatography on silica gel.

- A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform and methanol.

- Fractions are collected and analyzed by Thin Layer Chromatography (TLC), with visualization of alkaloids using Dragendorff's reagent.

- Fractions containing compounds with similar TLC profiles are pooled.

- Further purification of pooled fractions containing this compound is achieved through repeated column chromatography, potentially using a different solvent system (e.g., CHCl₃:MeOH:NH₄OH), to yield the pure compound.

start [label="Powdered Heimia salicifolia leaves"];

extraction [label="Methanolic Extraction"];

concentration1 [label="Concentration (reduced pressure)"];

acidification [label="Dissolution in 2% HCl"];

chloroform_extraction1 [label="Extraction with Chloroform (removal of non-alkaloids)"];

basification [label="Basification with Ammonia (pH 9)"];

chloroform_extraction2 [label="Extraction with Chloroform (collection of alkaloids)"];

concentration2 [label="Concentration (reduced pressure)"];

column_chromatography [label="Silica Gel Column Chromatography"];

fraction_collection [label="Fraction Collection and TLC Analysis"];

purification [label="Further Purification of this compound-containing Fractions"];

end [label="Pure this compound"];

start -> extraction;

extraction -> concentration1;

concentration1 -> acidification;

acidification -> chloroform_extraction1;

chloroform_extraction1 -> basification;

basification -> chloroform_extraction2;

chloroform_extraction2 -> concentration2;

concentration2 -> column_chromatography;

column_chromatography -> fraction_collection;

fraction_collection -> purification;

purification -> end;

}

Prostaglandin Synthetase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of prostaglandin synthetase.

Materials:

-

Prostaglandin synthetase enzyme preparation (e.g., from bovine seminal vesicles).

-

Arachidonic acid (substrate).

-

Cofactors (e.g., glutathione, hydroquinone).

-

Buffer solution (e.g., Tris-HCl buffer).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO).

-

Reference standard (e.g., Aspirin or Indomethacin).

-

Method for quantifying prostaglandin production (e.g., radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-mass spectrometry (LC-MS)).

General Procedure:

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthetase is prepared from a suitable tissue source, such as bovine seminal vesicles.

-

Incubation: The enzyme preparation is pre-incubated in a buffer solution with the test compound (this compound) or reference standard at various concentrations for a defined period. A control group without any inhibitor is also included.

-